Methyl 2-aminooctanoate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

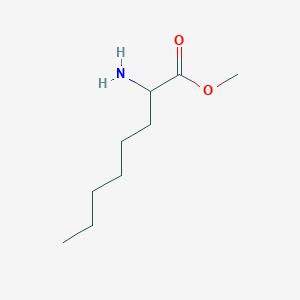

Methyl 2-aminooctanoate is an organic compound with the molecular formula C9H19NO2 It is a derivative of octanoic acid, where the carboxyl group is esterified with methanol, and an amino group is attached to the second carbon atom

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 2-aminooctanoate can be synthesized through several methods. One common approach involves the esterification of 2-aminooctanoic acid with methanol in the presence of an acid catalyst. The reaction typically proceeds under reflux conditions to ensure complete conversion. Another method involves the direct amination of methyl octanoate using ammonia or an amine source under suitable conditions.

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale esterification processes. These processes utilize continuous flow reactors to maintain optimal reaction conditions and achieve high yields. The use of catalysts such as sulfuric acid or p-toluenesulfonic acid is common to accelerate the reaction rate.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-aminooctanoate undergoes various chemical reactions, including:

Oxidation: The amino group can be oxidized to form corresponding oximes or nitriles.

Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

Substitution: The amino group can participate in nucleophilic substitution reactions, forming amides or other derivatives.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate or hydrogen peroxide are used under acidic or basic conditions.

Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.

Substitution: Acyl chlorides or anhydrides in the presence of a base like pyridine.

Major Products Formed

Oxidation: Formation of oximes or nitriles.

Reduction: Formation of alcohols.

Substitution: Formation of amides or other substituted derivatives.

Scientific Research Applications

Methyl 2-aminooctanoate has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of various organic compounds.

Biology: Studied for its potential role in metabolic pathways and as a precursor for biologically active molecules.

Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

Industry: Utilized in the production of specialty chemicals and as a building block for more complex molecules.

Mechanism of Action

The mechanism of action of methyl 2-aminooctanoate involves its interaction with specific molecular targets. In biological systems, it may act as a precursor for the synthesis of bioactive compounds. The amino group can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s reactivity and binding affinity to enzymes or receptors.

Comparison with Similar Compounds

Methyl 2-aminooctanoate can be compared with other similar compounds, such as:

2-aminooctanoic acid: The parent compound, differing by the presence of a carboxyl group instead of an ester.

Methyl 2-aminobutanoate: A shorter-chain analog with similar reactivity but different physical properties.

Methyl 2-aminodecanoate: A longer-chain analog with potentially different biological activities.

The uniqueness of this compound lies in its specific chain length and functional groups, which confer distinct chemical and biological properties.

Biological Activity

Methyl 2-aminooctanoate is an amino acid derivative that has garnered interest in various fields, including medicinal chemistry and metabolic research. This article delves into its biological activity, mechanisms of action, and potential applications, supported by data tables and relevant case studies.

This compound is characterized by its amino group and ester functionality, which play crucial roles in its biological interactions. The compound can undergo various chemical reactions, such as:

- Substitution Reactions : The amino group can engage in nucleophilic substitution, allowing it to interact with different molecular targets.

- Reduction Reactions : The ester group can be reduced to form the corresponding alcohol, which may have distinct biological properties.

- Hydrolysis Reactions : Under acidic or basic conditions, the ester can hydrolyze to release the active amino acid, facilitating its participation in biochemical processes.

The mechanism of action primarily involves interactions with enzymes and receptors related to amino acid metabolism and signaling pathways. The hydrochloride salt form enhances solubility, making it suitable for aqueous environments.

Pharmacological Potential

Research indicates that this compound may have significant pharmacological properties. Its derivatives are being explored for therapeutic applications, particularly in drug development targeting metabolic disorders:

- Anti-inflammatory Properties : Preliminary studies suggest that compounds derived from this compound exhibit anti-inflammatory effects, potentially useful in treating conditions like arthritis.

- Antimicrobial Activity : Some derivatives have shown binding affinity to dihydrofolate reductase (DHFR), indicating potential use as antimicrobial agents .

Metabolic Impact

Metabolomic studies have highlighted the role of this compound in metabolic pathways. For instance, alterations in amino acid metabolism were observed in animal models treated with this compound. Significant changes were noted in lipid and amino acid profiles, suggesting its involvement in maintaining metabolic homeostasis .

Table 1: Summary of Biological Activities

| Activity Type | Observed Effects | References |

|---|---|---|

| Anti-inflammatory | Reduction in inflammation markers | |

| Antimicrobial | Binding affinity to DHFR | |

| Metabolic Regulation | Alterations in lipid and amino acid levels |

Case Studies

-

Study on Inflammatory Response :

A study evaluated the anti-inflammatory effects of this compound derivatives in a mouse model. Results showed a significant reduction in inflammatory markers compared to controls, indicating its therapeutic potential in inflammatory diseases . -

Metabolomic Profiling :

In a metabolic profiling study involving mice, significant perturbations were observed in lipid metabolism following treatment with this compound. The study identified key metabolites that were altered, providing insights into the compound's role in metabolic regulation .

Properties

Molecular Formula |

C9H19NO2 |

|---|---|

Molecular Weight |

173.25 g/mol |

IUPAC Name |

methyl 2-aminooctanoate |

InChI |

InChI=1S/C9H19NO2/c1-3-4-5-6-7-8(10)9(11)12-2/h8H,3-7,10H2,1-2H3 |

InChI Key |

YIXVJEQKTFRTBW-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCC(C(=O)OC)N |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.